molecular formula C35H30D8Cl2N8O5 B1191695 Hydroxy Itraconazole D8

Hydroxy Itraconazole D8

カタログ番号 B1191695
分子量: 729.68
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxy Itraconazole D8(R-63373 D8) is the deuterium labeled Hydroxy Itraconazole, which is an active metabolite of itraconazole.

科学的研究の応用

Pharmacokinetics and Pharmacodynamics

Hydroxy-itraconazole, the main metabolite of itraconazole, exhibits significant antifungal activity, contributing to the efficacy of itraconazole-based treatments. New formulations like oral solutions and intravenous formulations of itraconazole, which incorporate hydroxy-itraconazole, have shown improved solubility, absorption, and bioavailability. These advancements are particularly beneficial in treating systemic fungal infections across various patient populations, including children and those in intensive care (Willems, van der Geest, & de Beule, 2001).

Antifungal Activity and Treatment Modalities

Hydroxy-itraconazole plays a pivotal role in the antifungal properties of itraconazole. This is evident in the treatment of onychomycosis, where hydroxy-itraconazole, along with unchanged itraconazole, reaches the nail, showing a strong affinity for keratin. Studies have demonstrated the effectiveness of continuous itraconazole therapy, where hydroxy-itraconazole contributes to a high and prolonged drug concentration, supporting the hypothesis that this therapy is effective for onychomycosis (Kawada, Aragane, & Tezuka, 2004).

Interactions with Lipid Membranes

Research has shown that itraconazole, including its metabolites like hydroxy-itraconazole, can influence lipid membrane stability, which is crucial for drug delivery and release mechanisms. This is particularly relevant in the development of itraconazole delivery systems, such as liposome nanocarriers, where the stability of lipid membranes is a key factor (Kasparyan, Poojari, Róg, & Hub, 2020).

Pharmacokinetic Properties in Specific Populations

Hydroxy-itraconazole's pharmacokinetic properties have been studied in various populations, such as pediatric patients with cystic fibrosis and bone marrow transplant patients. Understanding these properties is vital for optimizing dosing regimens and ensuring therapeutic efficacy (Hennig, Wainwright, Bell, Miller, Friberg, & Charles, 2006).

Inhibition of CYP3A4

Hydroxy-itraconazole, along with other itraconazole metabolites, contributes to the inhibition of the CYP3A4 enzyme. This has significant implications in drug-drug interactions, as CYP3A4 plays a crucial role in metabolizing various medications. Understanding the extent of this inhibition is critical for predicting and managing potential drug interactions (Templeton, Thummel, Kharasch, Kunze, Hoffer, Nelson, & Isoherranen, 2008).

特性

製品名

Hydroxy Itraconazole D8

分子式

C35H30D8Cl2N8O5

分子量

729.68

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。